molecular formula C18H17N3O2 B409901 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide CAS No. 51842-78-5

2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B409901
CAS No.: 51842-78-5
M. Wt: 307.3g/mol
InChI Key: OWDAIWXVVKPXIC-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide is a functionalized quinoline derivative designed for biochemical research. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted therapies. Quinoline-4-carbohydrazide serves as a key pharmacophore and synthetic intermediate for constructing more complex molecules. Research into closely related structural analogs has demonstrated two primary areas of application. First, in oncology research, similar compounds have shown potent antiproliferative activity against various cancer cell lines, including breast (MCF-7), leukemia (HL-60), and lung (A549) cancers . The mechanism of action for these analogs often involves the inhibition of key signaling pathways, such as acting as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors, which can induce cell cycle arrest and promote apoptosis in malignant cells . Second, in metabolic disease research, aryl-quinoline-4-carbonyl hydrazone derivatives have been investigated as potent inhibitors of the α-glucosidase enzyme, presenting a potential therapeutic strategy for managing type 2 diabetes mellitus . The 4-ethoxyphenyl moiety incorporated into this specific compound is a strategic feature intended to modulate electronic properties and lipophilicity, which can critically influence the molecule's binding affinity to biological targets and its overall pharmacokinetic profile. This reagent is intended for use by qualified researchers to explore these mechanisms and develop novel bioactive molecules.

Properties

IUPAC Name

2-(4-ethoxyphenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-13-9-7-12(8-10-13)17-11-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-11H,2,19H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDAIWXVVKPXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide, typically involves several well-known methods. Some of the classical synthesis protocols include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the cyclization of aniline derivatives with various reagents under specific conditions.

For instance, one common approach involves the reaction of aniline with diethyl ethoxymethylenemalonate, followed by a series of cyclization reactions to form the quinoline scaffold . The reaction conditions may include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

These methods often involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carbohydrazide derivatives with altered functional groups.

Scientific Research Applications

2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Structural Variation vs. 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide Key Properties/Biological Implications
2-Phenylquinoline-4-carbohydrazide Lacks ethoxy group; phenyl at C2 Reduced lipophilicity; lower target affinity due to absence of electron-donating substituent
2-(4-Bromophenyl)quinoline-4-carbohydrazide Bromine replaces ethoxy at C2 phenyl Increased steric bulk and electronegativity; potential for halogen bonding in protein interactions
2-(4-Methoxyphenyl)quinoline-4-carbohydrazide Methoxy (–OCH₃) instead of ethoxy (–OCH₂CH₃) Lower lipophilicity; faster metabolic clearance due to smaller alkoxy group
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide Oxo group at C2; dihydroquinoline core; chlorine at C6 Reduced planarity due to dihydro structure; chlorine enhances electrophilicity for nucleophilic reactions
PZ-34 [(E)-2-(4-ethoxyphenyl)-N'-(1-(4-(furan-2-carboxamido)phenyl)ethylidene)quinoline-4-carbohydrazide] Added furan-2-carboxamidoethylidene group on carbohydrazide Enhanced drug-resistance reversal activity in cancer cells due to extended π-conjugation

Biological Activity

2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₇N₃O₂

The synthesis typically involves classical methods such as the Skraup or Pfitzinger reactions, where aniline derivatives react with various reagents to form the quinoline scaffold. The ethoxy group enhances solubility and reactivity, influencing biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active sites or altering enzyme conformation, thereby affecting cellular pathways related to proliferation and apoptosis.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's efficacy was evaluated using standard antimicrobial assays, revealing a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by inhibiting key signaling pathways such as the EGFR pathway. In vitro assays revealed IC50 values indicating significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Case Study 1: Anticancer Activity

In a comparative study, this compound was tested alongside other quinoline derivatives for their anticancer effects. The results indicated that this compound exhibited an IC50 of 0.19 μM against MCF-7 cells, comparable to Lapatinib (0.17 μM), a known EGFR inhibitor. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various quinoline derivatives, including this compound. The compound demonstrated effective inhibition against Staphylococcus epidermidis and Escherichia coli, with MIC values indicating strong bactericidal properties. This positions it as a candidate for further development in treating bacterial infections .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound150.19
2-Phenylquinoline-4-carbohydrazide250.30
2-(4-Methoxyphenyl)quinoline-4-carbohydrazide200.25

Q & A

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve tautomerism in hydrazide derivatives?

  • Methodological Answer : SHELXL refinement (Mo Kα radiation, 0.8 Å resolution) assigns hydrogen positions via difference Fourier maps. Enantiomeric excess is determined using Flack parameters. Tautomeric forms (e.g., keto vs. enol) are distinguished by C–O and C–N bond lengths in the carbohydrazide moiety .

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